![molecular formula C18H24N4 B2729784 2,4-Di(piperidin-1-yl)quinazoline CAS No. 28708-93-2](/img/structure/B2729784.png)
2,4-Di(piperidin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di(piperidin-1-yl)quinazoline is a quinazoline derivative . It has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . All compounds showed significant inhibitory activity against PAK4 . This series of compounds has the potential for further development as PAK4 inhibitors for anticancer activity .
Synthesis Analysis
The synthesis of 2,4-Di(piperidin-1-yl)quinazoline involves several steps. Under basic conditions, the 4-position chlorine of 3 was selectively substituted with 3-amino-5-cyclopropylpyrazole to give the key intermediate 5 . A Pd (II)-catalyzed [4 + 1 + 1] modular synthesis of diverse quinazoline-2,4- (1 H,3 H)-diones through one-pot cascade reactions of cyclocondensation of o - (alkyl)aminobenzoic acids with CO, amidation of the intermediate isatoic anhydrides with amines, and unprecedented carbonylation of the resulting o -aminobenzamides with CO under 1 atm and 60 °C conditions has been described .Molecular Structure Analysis
The molecular structure of 2,4-Di(piperidin-1-yl)quinazoline is complex and involves several functional groups . Molecular docking analysis was performed to predict the possible binding mode of compound 8d .Chemical Reactions Analysis
4-Amino-2- [2- (piperidin-1-ylazo)phenyl]quinazoline (17a) behaves as a masked diazonium compound and decomposes in mineral acids, in acetic acid containing copper-bronze, in hot ethylene glycol, on photolysis in methanol or ethanol, or on reduction .科学的研究の応用
Antifungal and Antibacterial Activities
Quinazoline derivatives, including those structurally similar to 2,4-Di(piperidin-1-yl)quinazoline, have demonstrated significant antifungal and antibacterial activities. For example, a derivative was found effective against the fungus Aspergillus flavus and the bacteria Pseudomonas (Kale & Durgade, 2017).
Antitumor Activity
Quinazoline derivatives have shown promising results in the field of cancer research. Various derivatives have been prepared and evaluated for their antiproliferative activities against different cancer cell lines. Some of these compounds, including those with a piperidine ring, exhibited potent antitumor activities (Wang et al., 2012), (Zhang et al., 2016).
Anti-Tubercular Agents
The 2,4-diaminoquinazoline class, closely related to 2,4-Di(piperidin-1-yl)quinazoline, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This class has been extensively evaluated as a potential lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Antihypertensive Agents
Quinazoline derivatives with a piperidine ring system have been tested for their antihypertensive activity. Certain compounds in this category showed strong hypotensive effects in animal models, suggesting potential applications in managing hypertension (Takai et al., 1986).
Antimalarial Compounds
Febrifugine, a quinazoline alkaloid, has stimulated research into derivatives for antimalarial drugs due to its potent activity against Plasmodium falciparum. Modifications in the quinazoline and piperidine rings have led to new compounds with significant antimalarial activity (Kikuchi et al., 2006).
Platelet Aggregation Inhibitors
2-Piperazin-1-yl-quinazolines have been synthesized and evaluated for their antiaggregative activity. These compounds effectively inhibited platelet aggregation in vitro and blocked specific protein-ligand interactions, indicating their potential as platelet aggregation inhibitors (Krysko et al., 2016).
Cardiotonic Activity
1-(6,7-Dimethoxy-4-quinazolinyl)piperidines with various heterocycles showed cardiotonic activity in animal models. The structure-activity relationships of these compounds suggest their potential as cardiotonic agents (Nomoto et al., 1991).
将来の方向性
特性
IUPAC Name |
2,4-di(piperidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-5-11-21(12-6-1)17-15-9-3-4-10-16(15)19-18(20-17)22-13-7-2-8-14-22/h3-4,9-10H,1-2,5-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLIPIFFUYCEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di(piperidin-1-yl)quinazoline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。